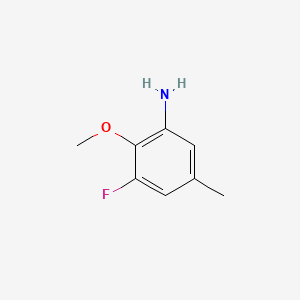

3-Fluoro-2-methoxy-5-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLWKSGFPLLESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 2 Methoxy 5 Methylaniline

Conventional Synthetic Routes to 3-Fluoro-2-methoxy-5-methylaniline

Conventional approaches to the synthesis of polysubstituted anilines like this compound typically rely on a series of well-established aromatic functionalization reactions. The sequence of these reactions is crucial to ensure the desired substitution pattern on the aromatic ring.

Nitration and Subsequent Reduction Strategies for Aniline (B41778) Formation

A cornerstone in the synthesis of aromatic amines is the nitration of an aromatic ring followed by the reduction of the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution and directs incoming groups to the meta position. However, the existing substituents on the ring play a more significant role in determining the position of the nitro group.

In a plausible synthetic route to this compound, a substituted aromatic precursor is nitrated. For instance, starting with a molecule that already contains the fluoro, methoxy (B1213986), and methyl groups, the nitration step introduces the precursor to the amine functionality. The directing effects of the existing substituents must be carefully considered to achieve the desired regiochemistry. The methoxy group is a strong activating ortho-, para-director, the methyl group is a weaker activating ortho-, para-director, and the fluoro group is a deactivating ortho-, para-director.

A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction conditions, such as temperature, are critical to control the extent of nitration and prevent the formation of undesired byproducts. To control the regioselectivity and protect the amine functionality from the harsh nitrating conditions, it is often necessary to first protect the amino group, for example, by acetylation to form an acetanilide. This protected intermediate is then nitrated, followed by deprotection to reveal the aniline.

Once the nitro group is in the desired position, it is reduced to an amine. A variety of reducing agents can be employed for this transformation. A classic method is the use of a metal in an acidic medium, such as tin and hydrochloric acid or iron and hydrochloric acid. These reactions proceed through the transfer of electrons from the metal to the nitro group in the presence of a proton source.

| Reactant | Reagents and Conditions | Product | Yield (%) |

| Nitrobenzene (B124822) | Sn, conc. HCl, reflux | Phenylammonium ion | High |

| 4-Fluoro-2-methoxy-nitrobenzene | Raney Ni, H₂, Methanol, 3.0 kgs pressure | 4-Fluoro-2-methoxyaniline (B49241) | 87.38 rsc.org |

| Substituted Nitroarenes | NaBH₄-FeCl₂ | Substituted Anilines | up to 96 rsc.org |

This table presents examples of nitro group reduction under various conditions.

Fluorination Reactions for Introducing Fluoro Substituents into Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. One of the most common is the Balz-Schiemann reaction. This reaction involves the diazotization of a primary aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. This salt is then isolated and thermally decomposed to yield the corresponding aryl fluoride, with nitrogen gas and boron trifluoride as byproducts. The Balz-Schiemann reaction is a reliable method for the regioselective introduction of fluorine.

Alternatively, direct fluorination can be employed, although it is often less selective and can lead to a mixture of products. More modern methods involve the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. These reagents allow for the fluorination of electron-rich aromatic compounds under milder conditions.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Aniline | 1. NaNO₂, HBF₄; 2. Δ | Fluorobenzene | Good | General Knowledge |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Good | researchgate.net |

This table provides examples of fluorination reactions on aromatic systems.

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

The methoxy group can be introduced onto an aromatic ring through nucleophilic aromatic substitution (SNA_r). This reaction is particularly effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen).

In a potential synthetic pathway for this compound, a precursor containing a leaving group at the 2-position and a nitro group at a position that activates the ring for nucleophilic attack could be treated with sodium methoxide (B1231860). The methoxide ion acts as a nucleophile, displacing the leaving group to form the desired methoxy-substituted aromatic compound. The success of this reaction is highly dependent on the electronic nature of the substrate.

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 3,4-Dichloronitrobenzene | Sodium methoxide | Methanol, reflux | 2-Chloro-4-nitroanisole | High chegg.comhomeworkforyou.comquizlet.comstudy.com |

| 2,4-Difluoronitrobenzene | Methanol, Base | 4-Fluoro-2-methoxynitrobenzene | Not specified rsc.org |

This table illustrates the introduction of a methoxy group via nucleophilic aromatic substitution.

Methylation Strategies for Aromatic Ring Functionalization

The methyl group can be introduced onto an aromatic ring using the Friedel-Crafts alkylation reaction wikipedia.orgmasterorganicchemistry.com. This classic electrophilic aromatic substitution involves the reaction of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) wikipedia.orgmasterorganicchemistry.com. The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like species, which then acts as the electrophile.

| Aromatic Substrate | Alkylating Agent | Catalyst | Product | Notes |

| Benzene (B151609) | Methyl chloride | AlCl₃ | Toluene | Prone to polyalkylation |

| Electron-deficient aromatics | [Me₂Cl][Al(OTeF₅)₄] | - | Methylated aromatic | For deactivated systems guidechem.comnih.gov |

This table provides examples of Friedel-Crafts methylation reactions.

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Hydrogenation in the Synthesis of Aniline Derivatives

Catalytic hydrogenation is a widely used and often greener alternative to metal-acid reductions for the conversion of nitroarenes to anilines. This method typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Catalytic hydrogenation is generally very efficient and produces high yields of the desired aniline with water as the only byproduct, making it an atom-economical process. The catalyst can often be recovered and reused, further enhancing its green credentials.

A variation of this method is catalytic transfer hydrogenation, where a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, is used in place of H₂ gas rsc.orgrsc.orgorganic-chemistry.orgresearchgate.netzenodo.org. This approach can be more convenient and safer to handle in a laboratory setting as it avoids the need for high-pressure hydrogenation equipment. Recent research has focused on developing catalysts based on earth-abundant and less toxic metals like iron and cobalt for these transformations rsc.orgorganic-chemistry.org.

| Nitroarene Substrate | Catalyst | Hydrogen Source | Conditions | Product | Yield (%) |

| Nitrobenzene | Pt/MWNTs | H₂ | Solvent-free | Aniline | >99 organic-chemistry.org |

| Functionalized Nitroarenes | Co₃O₄-NGr@C | Formic acid | - | Functionalized Anilines | High rsc.org |

| Nitroarenes | Fe(BF₄)₂·6H₂O / PP₃ | Formic acid | Room temperature, base-free | Anilines | up to 95 organic-chemistry.org |

| 1-Methyl-4-nitrobenzene | Pd/NiO | H₂ | Ambient conditions | p-Methylaniline | Quantitative ionike.com |

This table showcases various catalytic hydrogenation methods for the synthesis of anilines, highlighting green chemistry approaches.

Transition Metal-Catalyzed Coupling Reactions for Precursor Formation

The synthesis of this compound often proceeds via a key intermediate, such as 1-bromo-3-fluoro-2-methoxy-5-methylbenzene (B3101502) or a related aryl halide. The introduction of the amino group onto this precursor is a critical step that can be efficiently achieved using transition metal-catalyzed coupling reactions. Methodologies like the Buchwald-Hartwig amination and the Ullmann condensation are paramount in this context.

The Buchwald-Hartwig amination has become a cornerstone for the formation of carbon-nitrogen bonds in modern organic synthesis wikipedia.orgrug.nl. This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates and an amine coupling partner wikipedia.orgrug.nl. For the synthesis of this compound, a suitable precursor like 1-halo-3-fluoro-2-methoxy-5-methylbenzene would be reacted with an ammonia (B1221849) equivalent under palladium catalysis. The development of sterically hindered phosphine (B1218219) ligands has been crucial for the reaction's success, enabling the coupling of a wide variety of substrates under milder conditions wikipedia.org. The choice of ligand, base, and solvent is critical for optimizing yield and preventing side reactions nih.gov.

The Ullmann condensation , a copper-catalyzed reaction, represents a more traditional but still valuable method for C-N bond formation wikipedia.orgnih.govorganic-chemistry.org. While classic Ullmann reactions often require harsh conditions, including high temperatures and polar solvents, modern protocols have been developed using soluble copper catalysts with supporting ligands, which allow the reactions to proceed under milder conditions wikipedia.orgmdpi.com. This reaction can be an effective alternative to palladium-catalyzed methods, particularly in industrial settings, due to the lower cost and toxicity of copper mdpi.com. The reaction typically involves coupling an aryl halide with an amine in the presence of a copper catalyst and a base wikipedia.orgnih.gov.

| Coupling Reaction | Catalyst System (Example) | Key Features |

| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., t-BuXPhos) | High functional group tolerance; mild reaction conditions; broad substrate scope wikipedia.orgrug.nlnih.gov. |

| Ullmann Condensation | Copper(I) salt (e.g., CuI) + Ligand (e.g., phenanthroline) | Uses abundant and less toxic copper; often requires higher temperatures than Pd-catalysis; effective for electron-deficient aryl halides wikipedia.orgmdpi.com. |

Biocatalytic and Enzymatic Routes in Aniline Derivative Synthesis

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. For aniline derivatives, the most relevant biocatalytic transformation is the reduction of a nitroaromatic precursor, in this case, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.

Nitroreductase (NR) enzymes are flavoenzymes that are highly efficient at reducing aromatic nitro groups to the corresponding anilines researchgate.net. These enzymes offer significant advantages in terms of sustainability, as they operate under mild, aqueous conditions at atmospheric pressure, avoiding the need for high-pressure hydrogen gas and expensive, resource-intensive precious metal catalysts like palladium nih.gov. The reaction cascade involves the reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the amine researchgate.net. While some nitroreductases stop at the hydroxylamine stage, others can facilitate the complete reduction to the aniline nih.govresearchgate.net. This method exhibits perfect chemoselectivity, leaving other reducible functional groups on the molecule intact nih.gov.

Other enzymatic strategies can also be envisioned for synthesizing fluorinated aromatic amines. Transaminases , for example, are used for the asymmetric synthesis of chiral amines and could potentially be engineered to act on fluorinated aromatic ketones nih.gov. Furthermore, the field of fluorine biocatalysis is expanding, with research into enzymes that can selectively introduce fluorine into organic molecules or are compatible with fluorinated substrates, opening new avenues for the bio-synthesis of compounds like this compound nih.gov.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry provides significant advantages for the synthesis of aniline derivatives, particularly concerning safety, efficiency, and scalability. The synthesis of this compound typically involves a nitration step to produce the nitroaromatic precursor, followed by a reduction. Both of these steps are well-suited to continuous flow processing.

Continuous Nitration: Aromatic nitration is a notoriously fast and highly exothermic reaction, posing significant safety risks in large-scale batch reactors vapourtec.combeilstein-journals.org. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, effectively mitigating the risk of thermal runaways vapourtec.com. The precise control over stoichiometry and residence time in a continuous flow setup can also lead to improved selectivity and higher yields of the desired nitro-isomer precursor vapourtec.comgoogle.com.

Continuous Reduction: The subsequent reduction of the nitro group can also be performed efficiently in a continuous flow system. This can involve heterogeneous catalysis, where the nitro compound is passed through a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C). This approach allows for easy separation of the catalyst from the product stream and can be integrated into a multi-step continuous process nih.gov. Biocatalytic reductions using immobilized nitroreductase enzymes have also been successfully demonstrated in continuous packed-bed reactors, combining the benefits of flow chemistry and enzymatic catalysis nih.gov.

A sequential flow process could therefore be designed for the complete synthesis, starting from the aromatic precursor, proceeding through a nitration reactor, and flowing directly into a reduction reactor to yield the final this compound product, minimizing manual handling of hazardous intermediates.

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of anilines to reduce environmental impact. Several of the methodologies already discussed contribute to more sustainable protocols.

Biocatalysis: As mentioned, the use of nitroreductase enzymes for the reduction of the nitro precursor operates in aqueous media under mild conditions, eliminating the need for heavy metal catalysts and flammable hydrogen gas researchgate.netnih.gov. This approach represents a significant step towards a more environmentally benign process.

Flow Chemistry: The enhanced safety profile of continuous flow reactors, especially for hazardous reactions like nitration, is a key aspect of green chemistry ewadirect.com. The efficiency of flow systems often leads to reduced solvent usage and energy consumption compared to batch processes.

Catalysis: The use of catalytic amounts of transition metals (in Buchwald-Hartwig or Ullmann reactions) or enzymes is inherently more sustainable than using stoichiometric reagents. Research continues into using more earth-abundant and less toxic metals as catalysts mdpi.com.

Solvent Choice: Employing greener solvents is another critical factor. While reactions like the Ullmann condensation have traditionally used high-boiling, toxic solvents like nitrobenzene or DMF, modern research focuses on finding more benign alternatives wikipedia.org. Recent studies have even explored the use of biodegradable solvents like vegetable oils for Buchwald-Hartwig aminations researchgate.net.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Solvent Effects and Reaction Medium Optimization

The choice of solvent is a critical parameter that can profoundly influence the yield and selectivity of the reactions used to synthesize this compound. In the synthesis of the nitroaromatic precursor, nucleophilic aromatic substitution (SNAr) is a potential side reaction, where a nucleophile could displace the fluorine atom, which is activated by the electron-withdrawing nitro group nih.govbeilstein-journals.org.

The solvent can mediate the reactivity of nucleophiles and the stability of intermediates. For SNAr reactions, polar aprotic solvents like DMF or DMSO are often used because they effectively solvate cations while leaving anions (the nucleophiles) relatively free and highly reactive nih.govresearchgate.net. However, in a synthesis where the goal is to avoid SNAr of the fluorine atom, a less polar solvent might be chosen to temper the reactivity of any nucleophilic species present. The optimization process involves screening a range of solvents to find the ideal balance that promotes the desired reaction (e.g., nitration or C-N coupling) while suppressing unwanted side reactions.

In catalytic reactions like the Buchwald-Hartwig amination, the solvent must solubilize the reactants and the catalyst complex. Toluene is a common solvent for this reaction, but others like dioxane or THF are also used, and the optimal choice often depends on the specific substrates and ligands involved nih.gov.

Temperature and Pressure Profile Studies

Temperature and pressure are fundamental parameters that must be carefully controlled to maximize the yield and selectivity of the final product. This is particularly true for the catalytic hydrogenation of the 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene precursor.

Temperature: The hydrogenation of nitrobenzene to aniline is highly exothermic, and temperature control is crucial. While higher temperatures generally increase the reaction rate, they can also promote side reactions and decrease selectivity nih.govacs.org. Over-hydrogenation of the aromatic ring or the formation of condensation byproducts can occur at elevated temperatures nih.gov. Studies on related systems have shown a distinct trend where aniline selectivity decreases as the reaction temperature is increased.

Table: Effect of Reaction Temperature on Aniline Selectivity in Nitrobenzene Hydrogenation over Pd/Al₂O₃ Catalysts

| Catalyst | Temperature (°C) | Aniline Selectivity (%) |

| 5 wt % Pd/Al₂O₃ | 60 | ~88 |

| 180 | ~35 | |

| 0.3 wt % Pd/Al₂O₃ | 60 | ~97 |

| 180 | ~68 |

Data adapted from studies on nitrobenzene hydrogenation, illustrating the general trend of decreased selectivity with increased temperature nih.govacs.org.

Therefore, a key aspect of optimization is to identify the lowest temperature at which an acceptable reaction rate is achieved to maintain high selectivity for the desired aniline product.

Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is another important variable. Higher H₂ pressure generally increases the rate of hydrogenation. However, similar to temperature, excessively high pressure can sometimes lead to over-reduction and the formation of undesired byproducts researchgate.netnih.gov. The optimal pressure is typically determined empirically to ensure complete conversion of the nitro group without compromising the integrity of the aromatic ring or other functional groups. For many selective hydrogenations, moderate pressures are often found to be sufficient and safer for operation researchgate.net. The interplay between catalyst activity, temperature, and pressure is complex, and careful optimization is required to achieve the best results researchgate.net.

Catalyst Screening and Ligand Design for Specific Transformations

The synthesis of substituted anilines frequently proceeds via the reduction of a corresponding nitroaromatic compound. The chemoselective hydrogenation of the nitro group in the presence of other functional moieties is a critical step that hinges on the choice of catalyst.

Catalyst Screening: Research has demonstrated that supported gold nanoparticles are highly effective for the chemoselective hydrogenation of nitro compounds to their corresponding anilines. nih.gov Unlike other noble metal catalysts, gold exhibits remarkable selectivity for the nitro group, leaving other reducible groups like double bonds, carbonyls, and nitriles intact. nih.gov Catalysts such as gold on titanium dioxide (Au/TiO₂) or iron(III) oxide (Au/Fe₂O₃) have been successfully employed for this transformation under H₂ pressure. nih.gov The activity of the catalyst and the nature of the substrate significantly influence the reaction time. nih.gov

Another effective catalyst system involves the use of nickel nanowires (NiNWs). researchgate.net These have been applied as efficient catalysts for the reduction of various nitroarenes, offering a non-noble metal alternative for aniline synthesis. researchgate.net The morphology and, consequently, the catalytic activity of the NiNWs can be tuned by adjusting synthesis parameters such as the concentration of the nickel precursor, pH, and reaction temperature. researchgate.net

| Catalyst System | Support | Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Gold Nanoparticles (Au) | TiO₂, Fe₂O₃ | Chemoselective Nitro Reduction | High chemoselectivity towards the nitro group, preserving other functional groups. | nih.gov |

| Nickel Nanowires (NiNWs) | None (nanostructure) | Nitroarene Reduction | Effective non-noble metal catalyst with tunable morphology and activity. | researchgate.net |

Ligand Design: Ligand design is crucial for transformations that involve metal-catalyzed cross-coupling or C-H functionalization reactions. While direct synthesis of this compound via this route is specific, general principles of ligand design are broadly applicable. For instance, in palladium-catalyzed C-H functionalization reactions, ligands are developed to work in concert with directing groups to promote the desired bond formation while suppressing side reactions. nih.gov A versatile class of 3-acetylamino-2-hydroxypyridine ligands has been shown to promote the meta-C-H arylation of anilines. nih.gov The modularity of these ligands allows for the tuning of their coordination strength to the metal catalyst by altering substitution on the aromatic ring, making them adaptable to a variety of substrates. nih.gov This principle of modular ligand design is essential when optimizing a synthetic route for a highly substituted target like this compound, where steric and electronic factors must be carefully balanced.

Multi-component Reactions (MCRs) Involving this compound Precursors

Multi-component reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. beilstein-journals.orgnih.gov This approach is lauded for its high atom economy, efficiency in bond formation, and alignment with green chemistry principles by minimizing waste and purification steps. beilstein-journals.orgnih.gov

For the synthesis of highly substituted anilines, MCRs offer a powerful alternative to traditional multi-step methods. A notable example is the three-component benzannulation reaction for the synthesis of meta-substituted anilines. beilstein-journals.org This method involves the reaction of a 1,3-diketone, an amine, and acetone. beilstein-journals.org The success of this reaction is largely governed by the electronic properties of the substituents on the 1,3-diketone precursor. beilstein-journals.org

In the context of synthesizing this compound, a hypothetical MCR could involve precursors designed to assemble the substituted aromatic ring. For instance, a fluorinated and methoxylated 1,3-diketone could serve as a key precursor, reacting with an appropriate amine (like ammonia or a protected equivalent) and a ketone/enamine component to construct the target aniline in a single step.

The general mechanism for such a reaction involves the initial formation of an enamine from the amine and ketone. beilstein-journals.org This enamine then undergoes a nucleophilic addition to the most electron-deficient carbonyl group of the 1,3-diketone, followed by intramolecular cyclization and subsequent dehydration steps to yield the final aniline product. beilstein-journals.org

| Component 1 | Component 2 | Component 3 | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| Substituted 1,3-Diketone | Amine (e.g., Morpholine, Benzylamine) | Acetone (Enamine source) | Benzannulation | meta-Substituted Anilines | beilstein-journals.org |

This strategy highlights the potential for MCRs to streamline the synthesis of complex molecules like this compound by starting with relatively simple, appropriately functionalized precursors.

Chemical Reactivity and Mechanistic Studies of 3 Fluoro 2 Methoxy 5 Methylaniline

Electrophilic Aromatic Substitution Reactions of 3-Fluoro-2-methoxy-5-methylaniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. total-synthesis.commasterorganicchemistry.com The rate and regioselectivity (the position of substitution) are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com

The directing effect of a substituent determines where the incoming electrophile will attack the ring. Substituents that donate electron density to the ring are typically ortho, para-directors, while electron-withdrawing groups are generally meta-directors. masterorganicchemistry.comyoutube.com

In this compound, the substituents have the following directing effects:

Amino (-NH₂): A very strong activating group and a strong ortho, para-director. Its ability to donate its lone pair of electrons via resonance greatly stabilizes the cationic intermediate (the arenium ion) formed during the attack at these positions. wikipedia.org

Methoxy (B1213986) (-OCH₃): A strong activating group and a strong ortho, para-director, also due to resonance donation of its oxygen lone pairs. youtube.com

Methyl (-CH₃): A weak activating group and an ortho, para-director, operating through an inductive effect and hyperconjugation. youtube.com

Fluoro (-F): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can participate in resonance stabilization of the arenium ion. youtube.com

Position C6: This position is ortho to the powerful activating amino group and para to the activating methyl group.

Position C4: This position is para to the amino group and ortho to both the methoxy and methyl groups.

The powerful directing effect of the amino group to its para position (C4) and its ortho position (C6) makes these the most likely sites of attack. The methoxy group also strongly directs to its ortho position (C1, already substituted) and its para position (C5, already substituted).

Steric hindrance will also play a crucial role. The methoxy group at C2 is relatively bulky and will sterically hinder attack at the adjacent C1 and C3 positions (which are already substituted). The most significant steric influence is the "ortho effect," where bulky groups can hinder reactions at adjacent positions. quora.comstackexchange.com In this molecule, the space around the C4 and C6 positions is relatively open, but the methoxy group at C2 might slightly disfavor attack at the adjacent C-H bond at C4 over the more distant C6. However, the powerful para-directing effect of the amino group often dominates. A definitive prediction of the major product between C4 and C6 substitution would require experimental data.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | C1 | Strong Activation (Resonance) | Ortho, Para |

| -OCH₃ | C2 | Strong Activation (Resonance) | Ortho, Para |

| -F | C3 | Deactivation (Inductive) | Ortho, Para |

| -CH₃ | C5 | Weak Activation (Inductive) | Ortho, Para |

The rate of electrophilic aromatic substitution is determined by the electron density of the aromatic ring; electron-donating groups increase the rate (activation), while electron-withdrawing groups decrease it (deactivation). wikipedia.orgyoutube.com

In this compound, the amino, methoxy, and methyl groups are all activating. The amino and methoxy groups, in particular, are strongly activating via resonance. The fluorine atom is the only deactivating group, acting through its strong inductive effect.

The combined effect of three activating groups (-NH₂, -OCH₃, -CH₃) overwhelmingly outweighs the deactivating effect of the single fluorine atom. Therefore, the benzene ring of this compound is considered to be highly activated towards electrophilic aromatic substitution, and it is expected to react much faster than benzene itself.

Nucleophilic Substitution Reactions Involving Derivatives of this compound

Nucleophilic aromatic substitution (SNA) reactions typically require a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halogen). acgpubs.org The aromatic ring of this compound is electron-rich due to the activating substituents and lacks a strong electron-withdrawing group. Therefore, the fluorine atom on the ring is not expected to be easily displaced by nucleophiles under standard SNAr conditions.

However, derivatives of this compound could undergo such reactions. For instance, if the aniline (B41778) were converted into a diazonium salt (-N₂⁺), this group would be an excellent leaving group and could be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. Similarly, if a strongly electron-withdrawing group, such as a nitro group, were introduced onto the ring (for example, at the C4 or C6 position), the fluorine at C3 could potentially become susceptible to nucleophilic attack. Studies on other fluoro-nitro aromatic compounds have shown that a fluorine atom can be displaced by various nucleophiles. beilstein-journals.org

Oxidation and Reduction Chemistry of the Aniline Moiety in this compound

Oxidation: The primary aromatic amine group is susceptible to oxidation. The products of aniline oxidation can be complex and depend on the oxidant and reaction conditions. Common oxidation products include nitroso compounds, nitro compounds, and polymeric materials. rsc.org The electron-donating groups (-OCH₃, -CH₃) on the ring would likely make the aniline moiety even more sensitive to oxidation compared to unsubstituted aniline. epa.gov The one-electron oxidation potential is a key descriptor for these reactions. umn.edu

Reduction: The aniline moiety is already in a reduced state. Further reduction of the amine group itself is not a typical reaction. However, the aromatic ring can be reduced to a cyclohexane (B81311) ring under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, though this would not be specific to the aniline group. If a derivative containing a reducible group (like a nitro group) were prepared, that group could be selectively reduced. The reduction of nitroarenes to anilines is a common synthetic transformation. nih.govnih.govacs.org

Acid-Base Properties and Protonation Equilibria of this compound

Like other amines, the nitrogen atom of the amino group in this compound has a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton (H⁺) to form an anilinium ion. ncert.nic.in

The basicity of aromatic amines is generally much lower than that of aliphatic amines. This is because the lone pair on the nitrogen is delocalized into the aromatic π-system, making it less available for protonation. libretexts.orgjove.com The stability of the resulting anilinium ion also plays a key role. ncert.nic.in

The substituents on the ring significantly modulate this basicity:

Electron-donating groups (like -OCH₃ and -CH₃) increase the electron density on the ring and on the nitrogen, which generally increases basicity. libretexts.org

Electron-withdrawing groups (like -F) decrease the electron density on the nitrogen, making the amine less basic. libretexts.org

In this compound, the presence of two electron-donating groups (-OCH₃, -CH₃) would be expected to increase its basicity relative to aniline. The electron-withdrawing fluorine atom would counteract this effect. Additionally, the methoxy group at the ortho position could introduce a steric effect, known as the "ortho effect," which can hinder the solvation of the protonated anilinium ion, thereby decreasing its stability and reducing the amine's basicity. quora.comstackexchange.com The precise pKa value would depend on the balance of these competing electronic and steric factors and would need to be determined experimentally.

| Compound | pKa of Conjugate Acid | Effect Relative to Aniline |

| Aniline | 4.6 | Baseline |

| p-Methoxyaniline | 5.3 | More basic (EDG) |

| p-Methylaniline | 5.1 | More basic (EDG) |

| p-Fluoroaniline | 4.6 | Similar basicity |

| o-Methoxyaniline | 4.5 | Less basic (Ortho effect) |

| o-Methylaniline | 4.4 | Less basic (Ortho effect) |

| This compound | Predicted to be ~4.0-4.5 | Net effect of competing factors |

Note: pKa values are approximate and for illustrative purposes. The predicted value for the title compound is an estimate based on these trends.

Radical Reactions and Radical Ion Chemistry of this compound

Anilines can participate in radical reactions. The nitrogen-centered radical cation (ArNH₂⁺•) can be formed through a one-electron oxidation process. umn.edu This radical cation is a key intermediate in many electrochemical and photochemical reactions. The electron-rich nature of the this compound ring would make it a good substrate for reactions involving electrophilic radicals. researchgate.net

For example, photocatalyzed reactions can generate fluoroalkyl radicals from sources like fluoroalkyl halides. conicet.gov.ar These electrophilic radicals can then attack the electron-rich aniline ring to form substituted products. acs.org The high electron density of the ring in this compound suggests it would be reactive in such transformations, with the substitution pattern likely following the regioselectivity rules of electrophilic attack discussed in section 3.1.1.

Pericyclic Reactions and Rearrangements Involving this compound Scaffolds

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a fundamental class of organic transformations. For derivatives of this compound, sigmatropic rearrangements, a key type of pericyclic reaction, are of particular interest. These reactions involve the migration of a sigma-bond across a π-system.

One of the most relevant sigmatropic rearrangements for aniline derivatives is the aza-Claisen rearrangement , a utmb.eduutmb.edu-sigmatropic shift analogous to the Claisen rearrangement in ethers. This reaction typically involves an N-allyl aniline derivative, which upon heating or catalysis, rearranges to form an ortho-allylated aniline. The reaction proceeds through a six-membered, chair-like transition state. For an N-allyl derivative of this compound, this rearrangement would be expected to introduce an allyl group at the C6 position, ortho to the amino group. The presence of the methoxy group at the C2 position might sterically hinder this transformation to some extent, potentially requiring more forcing conditions.

Another pertinent rearrangement is the Cope rearrangement , a utmb.eduutmb.edu-sigmatropic rearrangement of a 1,5-diene. While this compound itself does not undergo this reaction, appropriately substituted derivatives could. For instance, an N-allyl derivative could be further functionalized to contain a 1,5-diene moiety, which could then undergo a Cope-type rearrangement.

| Rearrangement Type | Substrate Class | Expected Product for this compound Derivative | Key Influencing Factors |

| Aza-Claisen | N-Allyl-3-fluoro-2-methoxy-5-methylaniline | 2-Allyl-3-fluoro-6-amino-4-methylanisole | Steric hindrance from ortho-methoxy group; electronic effects of fluoro and methoxy groups. |

| Cope | Derivatives containing a 1,5-diene system | Rearranged diene system | Structure of the 1,5-diene moiety; temperature. |

This table presents hypothetical pericyclic reactions and rearrangements for derivatives of this compound based on established reactivity patterns of analogous compounds.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The kinetics and thermodynamics of chemical transformations involving this compound are anticipated to be governed by the electronic and steric properties of its substituents. While specific quantitative data for this compound is not available, general principles and data from related substituted anilines can provide valuable insights.

For instance, in reactions involving the amino group, its nucleophilicity will be modulated by the ring substituents. The methoxy and methyl groups would increase the electron density on the nitrogen atom, enhancing its nucleophilicity. The fluorine atom would have the opposite effect. Kinetic studies on the reactions of various substituted anilines with reagents like chloramine-T have shown that the reaction rates are sensitive to the nature and position of the substituents, with electron-donating groups generally accelerating the reaction.

Thermodynamic Analysis: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which encompasses both enthalpy (ΔH) and entropy (ΔS) changes. For rearrangements like the aza-Claisen rearrangement, the reaction is typically driven by the formation of a more stable product. The formation of a C-C bond at the expense of a C-N bond and the subsequent tautomerization to a stable aromatic system often provide the thermodynamic driving force.

The stability of intermediates and products will be influenced by the substituents. The fluoro, methoxy, and methyl groups can affect the stability of charged intermediates or transition states through resonance and inductive effects. Computational studies on the intramolecular radical addition to substituted anilines have highlighted the importance of polar effects and the nature of substituents on the reaction barriers and thermodynamics.

| Reaction Type | Analogous System | Reported Kinetic/Thermodynamic Parameters | Relevance to this compound |

| N-Chlorination | Aniline + Chloramine-T | First-order in chloramine-T, fractional order in aniline. Formation of a complex in a fast equilibrium step. | Similar kinetic behavior would be expected, with the rate constants being influenced by the electronic effects of the substituents. |

| Oxidation | Substituted Anilines + Imidazolium chlorochromate | First-order in oxidant, aniline, and H+. Rate increases with decreasing dielectric constant of the solvent. | The oxidation potential and reaction kinetics would be modulated by the combined electronic effects of the F, OMe, and Me groups. |

| Radical Addition | Intramolecular radical addition to aniline derivatives | Free activation barriers are sensitive to the polarity of the radical and the arene. No direct correlation between reaction barriers and energies. | The feasibility and regioselectivity of radical reactions would depend on the electronic and steric environment of the aromatic ring. |

This table provides a comparative analysis of kinetic and thermodynamic data from reactions of analogous substituted anilines to infer the potential behavior of this compound.

Derivatization Strategies and Functionalization of 3 Fluoro 2 Methoxy 5 Methylaniline

Synthesis of Imine and Schiff Base Derivatives from 3-Fluoro-2-methoxy-5-methylaniline

The reaction of primary amines with aldehydes or ketones to form imines (often called Schiff bases when derived from anilines) is a fundamental transformation. This condensation reaction typically occurs under mild, often acid-catalyzed, conditions. organic-chemistry.orgtandfonline.com For this compound, the nucleophilic amino group can readily attack the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding N-substituted imine.

The general reaction involves mixing the aniline (B41778) with a slight excess of the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, sometimes with a catalytic amount of a weak acid like acetic acid to facilitate the dehydration step. tandfonline.com The reaction progress can be monitored by the disappearance of the starting materials and the formation of the imine product.

Table 1: Representative Imine Synthesis from this compound

| Carbonyl Reactant | Product | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-Benzylidene-3-fluoro-2-methoxy-5-methylaniline | Ethanol, Acetic Acid (cat.), Reflux |

| 4-Nitrobenzaldehyde | 3-Fluoro-N-(4-nitrobenzylidene)-2-methoxy-5-methylaniline | Ethanol, Reflux |

| Acetone | N-(Propan-2-ylidene)-3-fluoro-2-methoxy-5-methylaniline | Neat or in solvent, Acid catalyst |

This table is illustrative and based on general procedures for Schiff base synthesis. Specific yields and reaction times for this compound are not available in the cited literature.

Acylation and Sulfonylation of the Amino Group

The nucleophilic amino group of this compound is susceptible to acylation and sulfonylation by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions result in the formation of stable amide and sulfonamide linkages, respectively.

Acylation: This reaction is typically performed by treating the aniline with an acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct (HCl or carboxylic acid). Protecting the amino group as an amide is a common strategy in multi-step syntheses to reduce its activating effect on the aromatic ring and prevent unwanted side reactions like over-halogenation. allen.inucalgary.ca

Sulfonylation: Similarly, sulfonamides are prepared by reacting the aniline with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. organic-chemistry.org Indium and Ytterbium(III) triflate have been reported as efficient catalysts for the sulfonylation of less nucleophilic and sterically hindered anilines. organic-chemistry.org Given the ortho-methoxy group, such catalytic methods could be beneficial for achieving high yields with this compound.

Table 2: Potential Acylation and Sulfonylation Products

| Reagent | Product Name | Product Type |

|---|---|---|

| Acetyl Chloride | N-(3-Fluoro-2-methoxy-5-methylphenyl)acetamide | Amide |

| Benzoyl Chloride | N-(3-Fluoro-2-methoxy-5-methylphenyl)benzamide | Amide |

| p-Toluenesulfonyl Chloride | N-(3-Fluoro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide | Sulfonamide |

| Methanesulfonyl Chloride | N-(3-Fluoro-2-methoxy-5-methylphenyl)methanesulfonamide | Sulfonamide |

This table presents expected products from standard acylation and sulfonylation reactions.

Arylation and Alkylation Reactions of this compound

The nitrogen atom of this compound can be further functionalized through the formation of C-N bonds via arylation and alkylation reactions.

N-Alkylation: The amino group can be alkylated using alkyl halides. However, this method can suffer from over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org A more controlled method is reductive amination, where the aniline is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Catalytic N-alkylation using alcohols as alkylating agents, often employing Iridium or Ruthenium catalysts, represents a more atom-economical approach. nih.govacs.org Studies on 2-methoxyaniline have shown successful N-benzylation using benzyl (B1604629) alcohol with an Iridium catalyst. nih.govresearchgate.net

N-Arylation: The formation of a diarylamine can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium catalyst to couple the aniline with an aryl halide or triflate. cmu.edu The choice of ligand on the palladium catalyst is crucial for achieving high efficiency, especially with sterically hindered or electronically deactivated substrates.

Heterocyclic Compound Synthesis Utilizing this compound as a Building Block

Substituted anilines are pivotal starting materials for synthesizing a vast array of nitrogen-containing heterocyclic compounds. The specific substitution pattern of this compound can be strategically employed to produce complex, functionalized heterocycles.

Quinoline (B57606) Synthesis: Several classic named reactions can construct the quinoline core from anilines. The Doebner-von Miller reaction, for instance, involves reacting an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst and an oxidizing agent. google.comresearchgate.net A patent describes the synthesis of 8-methoxy-4-methylquinoline (B1316032) from 2-methoxyaniline and methyl vinyl ketone, demonstrating the viability of this approach for methoxy-substituted anilines. google.comgoogle.com The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. The Friedländer synthesis, another powerful method, condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net Palladium-catalyzed methods that synthesize quinolines from anilines and allyl alcohols have also been developed. rsc.org

Isoquinoline (B145761) Synthesis: While anilines are not direct precursors for the most common isoquinoline syntheses (which typically start from β-arylethylamines, e.g., Pictet-Spengler reaction), they can be converted into the necessary intermediates. For example, an N-arylation followed by further transformations can lead to precursors for cyclization. More advanced methods, such as palladium-catalyzed annulation of N-(2-bromobenzyl)anilines, provide a route to N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme-connect.com

Pyridine Synthesis: While less common than for quinolines, methods exist to incorporate an aniline moiety into a pyridine ring, often leading to pyridopyrimidines or other fused systems.

Pyrimidine (B1678525) Synthesis: The aniline nitrogen can act as a nucleophile in the construction of pyrimidine rings. A common strategy involves the reaction of an aniline with a pre-functionalized pyrimidine, such as a chloropyrimidine, via nucleophilic aromatic substitution (SNAr). rsc.orgresearchgate.net For example, 2-chloropyrimidines react with various anilines, often under microwave irradiation, to yield 2-anilinopyrimidines. rsc.org A patent describes the reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with 2-methoxy-5-nitroaniline (B165355) to form a disubstituted pyrimidine, highlighting the reactivity of such systems. googleapis.com Multi-component reactions that form pyrimidines from amidines and ketones are also well-established. organic-chemistry.org

Indole Synthesis: this compound is a key precursor for constructing substituted indoles.

Bischler-Mohlau Indole Synthesis: This method involves the reaction of an aniline with an α-haloketone. For instance, reacting 3-methoxyaniline with an α-bromoacetophenone is a known route to 2-aryl indoles. nih.gov

Gassman Indole Synthesis: This one-pot method uses an aniline and a ketone bearing a thioether substituent to produce a 3-thiomethylindole, which can be subsequently desulfurized. wikipedia.orggoogle.com However, highly electron-rich anilines sometimes fail in this reaction. wikipedia.org

Palladium-Catalyzed Synthesis: Modern methods often employ palladium catalysis. For example, the intramolecular cyclization of an N-alkynyl aniline can produce indoles. nih.govchim.it

Benzofuran (B130515) Synthesis: While anilines are not direct components of the benzofuran core (which consists of a benzene (B151609) ring fused to a furan (B31954) ring), they can be chemically transformed into the required phenol (B47542) precursors. For example, diazotization of the amino group followed by hydrolysis would convert this compound into the corresponding 3-fluoro-2-methoxy-5-methylphenol, a suitable starting material for various benzofuran syntheses.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) with Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For a molecule like this compound, a halogen atom (e.g., bromine or iodine) must first be introduced to the aromatic ring to serve as a coupling handle. The position of this halogenation would direct the subsequent coupling reaction. These reactions are valued for their high tolerance of various functional groups, often allowing for the coupling of unprotected anilines. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. A halogenated derivative of this compound could be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters to form biaryl structures or introduce vinyl groups. nih.govdiva-portal.org Studies on similarly substituted anilines, such as 4-bromo-2-methylaniline, show that Suzuki reactions proceed efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄. nih.gov The reaction is generally regioselective, targeting the carbon-halogen bond. nih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated compound (alkene) with an aryl or vinyl halide. acs.org A halogenated this compound could react with various alkenes to introduce new alkenyl side chains. Research on related systems, such as the intramolecular Heck reactions of fluorinated or methoxy-substituted arene derivatives, demonstrates the feasibility of this approach in constructing complex cyclic systems. acs.orgnih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgwikipedia.org It is a highly reliable method for synthesizing aryl alkynes. researchgate.net A halogenated this compound derivative can be coupled with various terminal alkynes, a reaction that often proceeds under mild conditions using a palladium catalyst and a copper(I) co-catalyst. rsc.org This strategy has been used to prepare complex heterocyclic structures from halogenated aniline precursors. rsc.org

The following table summarizes representative conditions for these cross-coupling reactions based on analogous systems.

| Reaction Type | Hypothetical Substrate | Coupling Partner | Typical Catalytic System | Potential Product | Reference (Analogous System) |

| Suzuki-Miyaura | 4-Bromo-3-fluoro-2-methoxy-5-methylaniline | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O | 3-Fluoro-2-methoxy-5-methyl-[1,1'-biphenyl]-4-amine | nih.govnih.gov |

| Heck | 4-Iodo-3-fluoro-2-methoxy-5-methylaniline | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | (E)-4-(3-Fluoro-2-methoxy-5-methylphenyl)styrene | acs.orgnih.gov |

| Sonogashira | 4-Bromo-3-fluoro-2-methoxy-5-methylaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-3-fluoro-2-methoxy-5-methylaniline | rsc.orgwikipedia.org |

Click Chemistry Approaches for Functionalizing this compound Derivatives

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for molecular assembly. organic-chemistry.orgnih.gov This strategy involves the reaction between an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring, linking two different molecular fragments. organic-chemistry.org

To apply this to this compound, the compound must first be modified to contain either an azide or a terminal alkyne group. This is typically achieved by first introducing a reactive handle, such as a halogen, onto the aniline ring, which can then be converted to the desired functional group. For example, an aryl azide can be synthesized from an aniline via diazotization followed by reaction with sodium azide, or from an aryl halide via nucleophilic substitution. acs.org Similarly, a terminal alkyne can be introduced via a Sonogashira coupling with a protected acetylene (B1199291) equivalent.

Once the azide or alkyne functionality is installed on the this compound scaffold, it can be "clicked" with a wide variety of complementary molecules, enabling the attachment of probes, polymers, or biologically active moieties. nih.govmdpi.com The reaction is known for its high yield, mild conditions, and tolerance of a broad range of functional groups. nih.gov

The table below illustrates the versatility of this approach by showing potential functionalizations of an azide-modified derivative.

| Azide Derivative | Alkyne Coupling Partner | Function of Partner | Potential Application | Reference (Concept) |

| 4-Azido-3-fluoro-2-methoxy-5-methylaniline | Ethynylferrocene | Redox-active moiety | Electrochemical sensors | nih.govbeilstein-journals.org |

| 4-Azido-3-fluoro-2-methoxy-5-methylaniline | Propargyl-PEG | Polyethylene glycol chain | Improving solubility, drug delivery | nih.gov |

| 4-Azido-3-fluoro-2-methoxy-5-methylaniline | 5-Ethynyl-2'-deoxyuridine (EdU) | Bio-orthogonal label | Labeling of biomolecules | nih.gov |

| 4-Azido-3-fluoro-2-methoxy-5-methylaniline | Dansyl alkyne | Fluorescent dye | Fluorescent probes, imaging | nih.gov |

Synthesis of Polymers and Polymeric Materials Incorporating this compound Units

Incorporating this compound into polymer chains can yield materials with unique electronic and physical properties. Polyaniline (PANI) and its derivatives are well-known conductive polymers, and their properties can be finely tuned by introducing substituents onto the aniline monomer. rsc.org The synthesis of such polymers is typically achieved through chemical or electrochemical oxidative polymerization of the corresponding aniline monomer. rsc.org

The polymerization of substituted anilines can be challenging. Steric hindrance from bulky groups and the electronic effects of substituents can impede the formation of high molecular weight polymers. mdpi.com Electron-withdrawing groups, such as the fluorine atom in this compound, can sometimes make polymerization more difficult. mdpi.com

While specific studies on the polymerization of this compound are not widely documented, the properties of the resulting polymer can be inferred from closely related structures. The non-fluorinated analog, poly(2-methoxy-5-methylaniline), has been synthesized and its electrical conductivity measured. rsc.org The introduction of alkoxy and alkyl groups generally decreases the conductivity compared to unsubstituted polyaniline due to steric effects that cause torsion in the polymer backbone, reducing π-orbital overlap. nih.govaip.org A reported conductivity value for poly(2-methoxy-5-methylaniline) is 5.8 × 10⁻³ S/cm. rsc.org The addition of a fluorine atom would likely further modify the electronic properties and conductivity of the final material.

The following table compares the reported conductivity of the non-fluorinated analog with other substituted polyanilines.

| Polymer | Conductivity (S cm⁻¹) | Reference |

| Polyaniline (PANI) | 10 - 100 | rsc.org |

| Poly(2-methylaniline) | 0.26 | rsc.org |

| Poly(2-methoxyaniline) | 0.14 | rsc.org |

| Poly(2-methoxy-5-methylaniline) | 5.8 × 10⁻³ | rsc.org |

| Poly(2,5-dimethylaniline) | 3.0 × 10⁻⁶ | rsc.org |

| Poly(3-fluoroaniline) | 6.5 × 10⁻⁷ | rsc.org |

Applications of 3 Fluoro 2 Methoxy 5 Methylaniline in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Substituted anilines are foundational intermediates in organic chemistry, valued for their role in constructing more complex molecular architectures. The presence of fluoro, methoxy (B1213986), and methyl groups on the aniline (B41778) ring suggests that 3-Fluoro-2-methoxy-5-methylaniline could serve as a versatile precursor, though specific examples of its use are not widely reported.

Precursor for Specialty Chemicals

While there is no specific information detailing the use of this compound as a precursor for specialty chemicals, its structural analog, p-Cresidine (2-methoxy-5-methylaniline), is a known intermediate in the manufacturing of dyes and pigments. wikipedia.org For instance, p-Cresidine is sulfonated to produce 4-amino-5-methoxy-2-methylbenzenesulfonic acid, a key precursor to the food coloring agent Allura Red AC. wikipedia.org This suggests that related fluorinated compounds could potentially be used to synthesize specialty dyes with modified properties, although such applications for this compound have not been documented.

Building Block for Advanced Organic Synthesis

In the field of advanced organic synthesis, halogenated and methoxy-substituted anilines are recognized as important building blocks. nih.govrushim.ruresearchgate.net The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity in pharmaceutical contexts, while the methoxy and amino groups provide reactive sites for further chemical transformations.

A patent for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a related isomer, utilizes 4-fluoro-2-methoxyaniline (B49241) as the starting material, highlighting the role of such compounds in multi-step syntheses to create more functionalized molecules. google.com Another patent describes the use of 5-fluoro-2-methoxy-benzoyl chloride, a derivative of a related isomer, as an intermediate in the preparation of a complex pyrazole-carboxamide compound with potential pharmaceutical applications. google.com However, no specific, complex organic molecules have been documented in the literature as being synthesized from this compound.

Chiral Auxiliaries and Ligands Derived from this compound

Applications in Materials Science

The incorporation of fluorine and methoxy groups into monomers can impart desirable properties to polymers, such as thermal stability, specific electronic characteristics, and processability. While this suggests potential for this compound in materials science, specific research is lacking.

Monomers for Polymeric Materials with Tunable Properties

Conducting polymers, particularly those based on polyaniline (PANI), are a major area of materials research. nih.goviarjset.com The properties of these polymers can be tuned by introducing substituents onto the aniline monomer. For example, a study on functionalized polyanilines reported the conductivity of poly-2-methoxy-5-methylaniline as 5.8 x 10⁻³ S/cm⁻¹. rsc.org Research on poly(3-fluoroaniline) has shown that while it is more thermally stable than unsubstituted PANI, its electrical conductivity is lower. researchgate.net Copolymers of aniline and 3-fluoroaniline (B1664137) have also been synthesized, with their conductivity decreasing as the 3-fluoroaniline content increases. researchgate.net

These findings indicate that a polymer derived from this compound would likely have distinct thermal and electronic properties. However, no studies on the polymerization of this compound or the properties of the resulting polymer have been published.

Table 1: Electrical Conductivity of Selected Polyaniline Derivatives

| Polymer | Conductivity (S/cm⁻¹) |

|---|---|

| Polyaniline (PANI) | 10 - 100 |

| Poly-2-methoxyaniline | 0.14 - 144.5 |

| Poly-2-methoxy-5-methylaniline | 5.8 x 10⁻³ |

| Poly-3-fluoroaniline | 6.5 x 10⁻⁷ |

This table is based on data for related polymers to provide context. rsc.org

Components in Optoelectronic Materials

Substituted anilines and the polymers derived from them are investigated for use in optoelectronic devices. The introduction of fluorine atoms into materials can enhance stability and performance in electronic applications. chemblink.com For example, 4-bromo-3-fluoro-2-methylaniline (B2806307) is noted as a potential precursor for functional materials like conductive polymers or liquid crystal compounds used in optoelectronic devices, displays, and sensors. chemblink.com Furthermore, polymers derived from related structures, such as 4-methoxy-2-methylaniline, have been used as the charge-transporting layer in organic field-effect transistors (OFETs). researchgate.net

While these applications for structurally similar compounds are documented, there is no published research describing the use of this compound as a component in optoelectronic materials.

Dye and Pigment Chemistry (Synthetic Aspects)

Aniline derivatives are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of commercial colorants. orientjchem.org The general synthetic route involves the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with an electron-rich coupling component. While specific examples detailing the use of this compound in dye synthesis are not prevalent in published literature, the chemistry of its structural analogues is well-documented, providing a clear indication of its potential in this field.

The core reaction for forming an azo dye is the creation of a diazonium salt from the aniline. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). The resulting diazonium salt is an electrophilic species that is then reacted with a coupling component, such as a phenol (B47542), naphthol, or another aniline derivative, to form the stable azo compound (–N=N–), which is the chromophore responsible for the color.

The substituents on the aniline ring play a crucial role in determining the final properties of the dye.

The methoxy group (–OCH₃) is an electron-donating group, which can influence the color (hue) of the dye.

The fluorine atom (–F) , being highly electronegative, acts as an electron-withdrawing group. Its presence can enhance the stability, particularly the light fastness, of the dye. orientjchem.org

The methyl group (–CH₃) can also modify the dye's properties, including its solubility and affinity for certain fabrics.

Patents for disperse azo dyes frequently list a wide array of substituted fluoroarenes and trifluoromethylanilines as suitable diazo components for dyeing synthetic fibers. google.com For instance, related compounds like 2-fluoro-5-trifluoromethylaniline and 4-fluoro-2-trifluoromethylaniline are cited as precursors for disperse dyes. google.com Furthermore, research on analogous compounds such as 3-bromo-2-fluoro-5-methylaniline (B2466890) confirms their role as intermediates in the production of dyes and pigments. Studies on disazo disperse dyes derived from 2-methoxy-5-nitroaniline (B165355) also highlight how methoxy and nitro substituents contribute to good light fastness on polyester (B1180765) and nylon fabrics. orientjchem.org

Based on these established principles, this compound is a viable candidate for the synthesis of a variety of dyes. By selecting different coupling components, a range of colors could be achieved.

Table 1: Potential Azo Dye Synthesis Using this compound

| Diazo Component | Coupling Component (Example) | Reaction Type | Potential Dye Properties |

|---|---|---|---|

| Diazotized this compound | N,N-dialkylaniline | Azo Coupling | Synthesis of disperse dyes for hydrophobic fibers like polyester. researchgate.net |

| Diazotized this compound | Naphthol sulfonic acid | Azo Coupling | Synthesis of acid dyes for polyamide and wool fibers. |

Liquid Crystal Research

Substituted anilines are extensively used in the synthesis of thermotropic liquid crystals, particularly those based on a Schiff base (imine) core. The incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a well-established strategy for modifying their physical properties, such as dielectric anisotropy, melting point, and mesophase behavior. rsc.org The small size of the fluorine atom allows it to be introduced without causing significant steric disruption that might otherwise prevent the formation of liquid crystal phases. rsc.org

The synthesis of Schiff base liquid crystals typically involves the condensation reaction between an aldehyde and an aniline derivative. This compound can serve as the aniline component in such a reaction. The resulting imine (–CH=N–) linkage forms part of the rigid core of the molecule, which is essential for mesophase formation.

The substituents on the aniline ring directly influence the properties of the resulting liquid crystal:

Fluorine Atom: Its high polarity can significantly affect the dielectric anisotropy, a key parameter for display applications. rsc.org

Studies on various Schiff base systems have demonstrated the effect of terminal substituents on liquid crystal properties. For example, in one series of N-[4-(4-n-hexadecanoyloxybenzoyloxy)-2-hydroxybenzylidene]-4-R-substituted-anilines, compounds with a terminal fluorine atom (R=F) were found to exhibit a smectic A phase, while those with methyl or methoxy groups were nematogenic. researchgate.net This highlights the profound impact of the substituent choice on the resulting mesophase. Although research has not specifically detailed liquid crystals synthesized directly from this compound, its structural features make it a promising precursor for creating new mesogenic materials with tailored properties.

Table 2: Potential Liquid Crystal Synthesis from this compound

| Reactant 1 | Reactant 2 (Example) | Resulting Core Structure | Key Substituents from Aniline | Influence on LC Properties |

|---|---|---|---|---|

| This compound | 4-alkoxybenzaldehyde | Schiff Base (Imine) | Fluoro, Methoxy, Methyl | Modification of phase transition temperatures, dielectric anisotropy, and mesophase type (nematic, smectic). rsc.orgnih.govresearchgate.net |

Use in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic forces. Host-guest chemistry, a central part of this field, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. Anilines and their derivatives are valuable components in this area due to their ability to participate in these interactions.

The this compound molecule has several features that make it an interesting building block for supramolecular systems:

Amine Group (–NH₂): This group is an excellent hydrogen bond donor and can also act as a weak acceptor, allowing it to form predictable interactions with hosts containing hydrogen bond acceptor sites (e.g., ethers, carbonyls) or donor sites. figshare.com

Aromatic Ring: The electron-rich π-system of the benzene (B151609) ring can participate in π–π stacking interactions with other aromatic systems.

Fluorine Atom: The fluorine atom can participate in non-covalent interactions, including weak hydrogen bonds (C–H···F) and halogen bonds. Furthermore, the inclusion of fluorine can create "fluorous" domains, leading to specific interactions with other fluorinated molecules. rsc.org

While direct studies of this compound as a guest are limited, research on related systems provides insight into its potential. For example, cucurbituril (B1219460) hosts are known to encapsulate various aniline-containing guests within their cavities, with the binding driven by ion-dipole and hydrophobic interactions. nih.gov Similarly, fluorenone-derived hosts have been shown to selectively bind aniline guests via (host)O–H···N(guest) hydrogen bonds. figshare.com

Moreover, anilines can be used as foundational units for constructing larger host molecules like calixarenes. Heterocalixarenes, where heteroatoms like nitrogen bridge aromatic units, are an emerging class of macrocycles. researchgate.net The reaction of an aniline derivative with a compound like cyanuric chloride can lead to the formation of complex, cavity-containing structures capable of recognizing specific guests. researchgate.net The specific substitution on the this compound precursor would be incorporated into the final macrocycle, fine-tuning the size, shape, and electronic nature of the cavity.

Table 3: Potential Supramolecular Roles of this compound

| Role | Interacting Partner (Example Host/Guest) | Key Interactions | Potential Application |

|---|---|---|---|

| Guest Molecule | Cucurbit[n]urils, Cyclodextrins, Calixarenes | Hydrogen bonding (N–H···O), Ion-dipole, Hydrophobic interactions, Halogen bonding. figshare.comrsc.orgnih.gov | Selective binding and sensing, separation of isomers. |

| Building Block | Cyanuric chloride, Dihalides | Covalent bond formation (to build macrocycle) | Synthesis of novel heterocalixarenes or other macrocyclic hosts for molecular recognition. researchgate.netresearchgate.net |

Catalysis and Ligand Design Using this compound Derivatives

The design of ligands that coordinate to metal centers is a cornerstone of catalysis. The properties of a metal catalyst—its activity, selectivity, and stability—are critically dependent on the electronic and steric environment created by its ligands. Substituted anilines are versatile platforms for ligand synthesis.

Derivatives of this compound can be elaborated into sophisticated ligands for transition metal catalysis. The aniline nitrogen atom is a primary coordination site. The substituents (fluoro, methoxy, methyl) on the aromatic ring can be used to tune the ligand's properties:

Electronic Effects: The electron-withdrawing fluorine and electron-donating methoxy/methyl groups alter the electron density on the nitrogen atom and, consequently, on the metal center it coordinates to. This electronic tuning is crucial for modulating the catalytic activity. For instance, in a study of vanadium complexes, a 3-fluoro group on an amine ligand was noted to decrease the electron density at the metal center. rsc.org

Steric Effects: The methoxy and methyl groups provide steric bulk around the coordination site, which can influence the selectivity of the catalyst (e.g., enantioselectivity or regioselectivity) by controlling the approach of substrates to the metal center.

A common strategy for creating ligands from anilines is the synthesis of Schiff bases, formed by reacting the aniline with an aldehyde or ketone. These Schiff base ligands, often featuring additional donor atoms (like a hydroxyl group ortho to the aldehyde), can act as bidentate or multidentate ligands, forming stable complexes with a variety of metals like Ni(II), Co(II), Cu(II), and Zn(II). impactfactor.orgresearchgate.netbohrium.com These complexes themselves can be investigated for catalytic activity or other applications.

While direct catalytic applications using ligands derived from this compound are not widely reported, the principles of ligand design and the documented use of related fluorinated anilines in metal complexes strongly support its potential in this area. rsc.orgarabjchem.org The compound serves as a valuable starting material for creating new ligands with tailored electronic and steric profiles for applications in catalysis.

Table 4: Potential Ligand and Catalysis Applications

| Ligand Type | Synthesis from Aniline Derivative | Metal (Example) | Potential Catalytic Application |

|---|---|---|---|

| Schiff Base Ligand | Condensation with a hydroxy-aldehyde (e.g., salicylaldehyde) | Ni(II), Cu(II), Zn(II) | Oxidation, reduction, or C-C coupling reactions. researchgate.netbohrium.com |

| N-Heterocyclic Carbene (NHC) Precursor | Multi-step synthesis involving aniline cyclization | Ru(II), Pd(II) | Olefin metathesis, cross-coupling reactions (e.g., Suzuki, Heck). |

| Phosphine (B1218219) Ligand | Functionalization to introduce a phosphine group | Rh(I), Pd(0) | Asymmetric hydrogenation, hydroformylation. |

| Amine-based Ligand | Reaction with other coordinating groups to form multidentate ligands | V(V), Ru(II) | Dehydrogenation reactions, redox catalysis. rsc.orgarabjchem.org |

Computational and Theoretical Chemistry Studies on 3 Fluoro 2 Methoxy 5 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 3-Fluoro-2-methoxy-5-methylaniline

Quantum chemical calculations are essential for determining the fundamental properties of a molecule, such as its three-dimensional shape and the distribution of electrons.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate electronic properties like dipole moments and atomic charges. These calculations rely on functionals like B3LYP or PBE with various basis sets to approximate the exchange-correlation energy.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. These methods can provide highly accurate results for molecular geometries and energies, often serving as benchmarks for other computational techniques. Due to their computational cost, they are typically used for smaller systems or for refining results obtained from DFT.

Conformational Analysis and Energy Minimization

The presence of the methoxy (B1213986) group in this compound allows for rotational isomers (conformers). Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, lowest-energy conformer. This is achieved by rotating the relevant dihedral angles and calculating the energy of each resulting structure, a process known as a potential energy surface scan. The resulting energy-minimized structure represents the most likely geometry of the molecule in the gas phase.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and calculating the forces between atoms to model their trajectories. This allows for the investigation of its dynamic behavior, interactions with solvent molecules, and how its conformation might change in different environments.

Predictive Modeling of Reactivity and Selectivity in Reactions Involving this compound

Computational models can predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Theory Applications